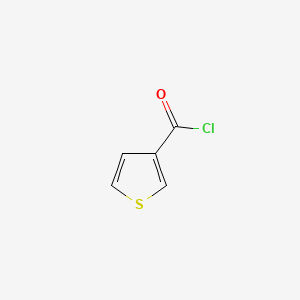

3-Thiophenecarbonyl chloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

thiophene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClOS/c6-5(7)4-1-2-8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWBEVAYYDZLQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194391 | |

| Record name | 3-Thenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41507-35-1 | |

| Record name | 3-Thiophenecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41507-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thenoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041507351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-thenoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Thenoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPT4LKL45Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Thiophenecarbonyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 3-Thiophenecarbonyl chloride, a pivotal reagent in synthetic chemistry, particularly in the fields of pharmaceutical and materials science. This document outlines its key physical characteristics, detailed experimental protocols for their determination, and explores its chemical reactivity and synthesis.

Core Physical Properties

This compound is a solid at room temperature, characterized by the following physical properties:

| Property | Value | Reference |

| Molecular Formula | C₅H₃ClOS | [1] |

| Molecular Weight | 146.59 g/mol | [1] |

| Melting Point | 51-54 °C | [1] |

| Boiling Point | 195.4 ± 13.0 °C at 760 mmHg | N/A |

| Density | 1.4 ± 0.1 g/cm³ | N/A |

| Refractive Index | 1.577 | N/A |

| Flash Point | 51 °C (123.8 °F) | [1] |

Spectroscopic and Analytical Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the thiophene ring. The chemical shifts and coupling patterns would be characteristic of a 3-substituted thiophene system.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals. The carbonyl carbon is expected to have a chemical shift in the range of 160-170 ppm. The other four signals will correspond to the carbon atoms of the thiophene ring, with their chemical shifts influenced by the electron-withdrawing carbonyl chloride group.[2][3]

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of an acyl chloride is expected in the region of 1750-1800 cm⁻¹. Other bands corresponding to the C-Cl stretch and the aromatic C-H and C=C stretching of the thiophene ring will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 146 and an (M+2)+ peak with an intensity of approximately one-third of the M+ peak, which is characteristic of the presence of a chlorine atom. The base peak is likely to be the acylium ion [M-Cl]+ at m/z 111.

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of this compound is the reaction of 3-thiophenecarboxylic acid with thionyl chloride (SOCl₂).[4]

Materials:

-

3-Thiophenecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or other inert solvent)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-thiophenecarboxylic acid in an excess of anhydrous toluene.

-

Add a catalytic amount of anhydrous DMF to the suspension.

-

Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to yield a clear liquid or low-melting solid.

Caption: Synthesis of this compound from 3-thiophenecarboxylic acid.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a moderate rate initially.

-

As the temperature approaches the expected melting point (around 50 °C), reduce the heating rate to approximately 1-2 °C per minute to ensure accurate measurement.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Chemical Reactivity and Logical Relationships

This compound, as a typical acyl chloride, is a reactive compound that participates in various nucleophilic acyl substitution reactions. Its reactivity is central to its utility in organic synthesis.

Key Reactions:

-

Hydrolysis: Reacts with water to form 3-thiophenecarboxylic acid and hydrochloric acid. This reaction is the reason for its moisture sensitivity.

-

Reaction with Amines: Reacts readily with primary and secondary amines to form the corresponding amides. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.[5][6]

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can acylate aromatic compounds to form aryl thiophenyl ketones.[7][8][9]

-

Reaction with Alcohols: Reacts with alcohols to form esters.

Caption: Key reaction pathways of this compound.

Chemical Incompatibility:

Due to its reactivity, this compound is incompatible with:

-

Water and moisture: Leads to hydrolysis.

-

Strong bases: Can cause rapid and exothermic reactions.

-

Alcohols and Amines: Reacts readily, as described above.

-

Strong oxidizing agents.

It is crucial to handle this compound in a dry, inert atmosphere and to use anhydrous solvents for reactions.

Safety and Handling

This compound is a corrosive and flammable solid.[1]

-

Hazard Statements: H228 (Flammable solid), H314 (Causes severe skin burns and eye damage).[1]

-

Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces. — No smoking), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed under an inert atmosphere. Recommended storage temperature is 2-8°C.

This technical guide provides a foundational understanding of the physical properties and chemical behavior of this compound. For any specific application, it is imperative to consult the relevant safety data sheets (SDS) and conduct a thorough risk assessment.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 9. websites.umich.edu [websites.umich.edu]

An In-Depth Technical Guide to the Chemical Structure and Bonding of 3-Thiophenecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thiophenecarbonyl chloride, a heterocyclic acyl chloride, serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its unique electronic and structural properties, arising from the interplay between the electron-rich thiophene ring and the electrophilic acyl chloride moiety, dictate its reactivity and utility. This guide provides a comprehensive overview of the chemical structure and bonding of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.

Chemical Identity and Physical Properties

This compound, also known as 3-thenoyl chloride, is a solid at room temperature with a relatively low melting point. Its key identifying information and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | Thiophene-3-carbonyl chloride |

| Synonyms | 3-Thenoyl chloride, 3-Thienoyl chloride, 3-Thienylcarbonyl chloride |

| CAS Number | 41507-35-1[1] |

| Molecular Formula | C₅H₃ClOS[1] |

| Molecular Weight | 146.59 g/mol [1] |

| Appearance | Solid[1] |

| Melting Point | 51-54 °C[1] |

| Boiling Point | 195.4 °C at 760 mmHg |

| Density | 1.4 g/cm³ |

| Flash Point | 51 °C[1] |

| Storage Temperature | 2-8 °C[1] |

Molecular Structure and Bonding

The molecular structure of this compound has been determined by X-ray crystallography, revealing a planar thiophene ring with the carbonyl chloride substituent at the 3-position. A notable feature of its crystal structure is the presence of ring flip disorder, a common phenomenon in thiophene-3-carbonyl derivatives[2].

The precise bond lengths and angles provide insight into the electronic distribution and steric interactions within the molecule. The relevant data extracted from the crystallographic information file (CIF) are presented below.

Bond Lengths

| Bond | Length (Å) |

| S1 - C2 | 1.716 |

| S1 - C5 | 1.706 |

| C2 - C3 | 1.371 |

| C3 - C4 | 1.423 |

| C4 - C5 | 1.362 |

| C3 - C6 | 1.482 |

| C6 - O1 | 1.181 |

| C6 - Cl1 | 1.789 |

Bond Angles

| Angle | Angle (°) |

| C5 - S1 - C2 | 92.0 |

| C3 - C2 - S1 | 112.1 |

| C2 - C3 - C4 | 111.9 |

| C5 - C4 - C3 | 111.9 |

| C4 - C5 - S1 | 112.1 |

| C2 - C3 - C6 | 124.3 |

| C4 - C3 - C6 | 123.8 |

| O1 - C6 - C3 | 123.7 |

| O1 - C6 - Cl1 | 120.3 |

| C3 - C6 - Cl1 | 116.0 |

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the acyl chloride group in the region of 1770-1815 cm⁻¹. The aromatic C-H stretching vibrations of the thiophene ring are anticipated to appear around 3100-3000 cm⁻¹, and the C=C stretching vibrations within the ring will be observed in the 1600-1400 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will display signals corresponding to the three protons on the thiophene ring. Due to the electron-withdrawing nature of the carbonyl chloride group, these protons will be deshielded and appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The coupling patterns (doublets and doublet of doublets) will be indicative of their relative positions on the ring.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals. The carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The four carbons of the thiophene ring will resonate in the aromatic region (approximately 120-140 ppm).

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the molecule (146.59). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will be observed. Common fragmentation patterns would involve the loss of the chlorine atom and the carbonyl group.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of 3-thiophenecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Materials:

-

3-Thiophenecarboxylic acid

-

Thionyl chloride (or oxalyl chloride)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 3-thiophenecarboxylic acid in an excess of thionyl chloride or in an inert solvent like dichloromethane.

-

Add a catalytic amount of DMF (1-2 drops).

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation.

Characterization by X-ray Crystallography

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a solution of the compound in an appropriate solvent.

Methodology:

-

Dissolve the purified this compound in a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

-

Allow the solvent to evaporate slowly at a controlled temperature.

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Process the diffraction data and solve the crystal structure using appropriate software packages.

-

Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles.

Chemical Reactivity and Synthetic Applications

This compound is a reactive acylating agent, readily undergoing nucleophilic acyl substitution reactions. This reactivity is the basis for its widespread use in the synthesis of a variety of thiophene-containing derivatives.

Amide Formation

This compound reacts with primary and secondary amines to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Caption: General scheme for the formation of amides from this compound.

Ester Formation

The reaction of this compound with alcohols or phenols yields the corresponding esters. This reaction is often performed in the presence of a base to scavenge the HCl produced.

Caption: General scheme for the formation of esters from this compound.

Friedel-Crafts Acylation

The electrophilic nature of the acyl chloride allows it to participate in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst, leading to the formation of aryl thienyl ketones.

Caption: General scheme for the Friedel-Crafts acylation using this compound.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. A thorough understanding of its chemical structure, bonding, and reactivity is paramount for its effective utilization in the design and synthesis of complex molecules with desired properties. This guide has provided a detailed overview of these aspects, offering a solid foundation for researchers and professionals in the field of drug development and materials science. The presented data and protocols serve as a practical resource for the synthesis and characterization of this important chemical intermediate.

References

Spectroscopic Profile of 3-Thiophenecarbonyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Thiophenecarbonyl chloride, tailored for researchers, scientists, and professionals in the field of drug development. This document presents a summary of expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

| ~8.2 - 8.4 | dd | ~1.5, 3.0 | 1H | H2 |

| ~7.6 - 7.8 | dd | ~3.0, 5.0 | 1H | H5 |

| ~7.4 - 7.6 | dd | ~1.5, 5.0 | 1H | H4 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~160 - 165 | C=O (carbonyl) |

| ~135 - 140 | C3 |

| ~130 - 135 | C2 |

| ~128 - 132 | C5 |

| ~125 - 130 | C4 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Typical IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~1750 - 1780 | Strong | C=O stretching (acid chloride) |

| ~1500 - 1600 | Medium-Strong | C=C stretching (thiophene ring) |

| ~1400 - 1450 | Medium | C-C stretching (thiophene ring) |

| ~800 - 900 | Strong | C-H bending (out-of-plane) |

| ~650 - 750 | Medium-Strong | C-S stretching |

Sample Preparation: Thin film or KBr pellet

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 146/148 | ~100 / ~33 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 111 | High | [M-Cl]⁺ |

| 83 | Moderate | [M-Cl-CO]⁺ or [C₄H₃S]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Add a small drop of TMS as an internal reference.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a wider spectral width and a longer acquisition time compared to ¹H NMR.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr) (IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the positions and intensities of the absorption bands to identify functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., methanol or dichloromethane)

-

Mass spectrometer with an electron ionization (EI) source

Procedure:

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent and introduce it into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the EI source. This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and to fragment into smaller charged species.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General experimental workflows for NMR, IR, and Mass Spectrometry.

Caption: Relationship between spectroscopic techniques and derived structural information.

Synthesis of 3-Thiophenecarbonyl chloride from 3-thiophenecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Thiophenecarbonyl chloride from 3-thiophenecarboxylic acid. This versatile building block is a crucial intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Core Synthesis

The conversion of 3-thiophenecarboxylic acid to its corresponding acyl chloride is most commonly and efficiently achieved through the use of a chlorinating agent, such as thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is converted into a better leaving group, facilitating the attack of a chloride ion.

Reaction Mechanism

The reaction with thionyl chloride begins with the attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride.[1][2] This is followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement, or direct attack of the chloride ion on the carbonyl carbon.[1][2] The reaction ultimately yields the desired this compound, along with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 3-Thiophenecarboxylic acid | |

| Reagent | Thionyl chloride (SOCl₂) | [3] |

| Catalyst (optional) | N,N-Dimethylformamide (DMF) | [4] |

| Solvent | Xylenes, Ethyl acetate, or neat | [4][5] |

| Reaction Temperature | 58 - 84 °C (reflux) | [2][4][5] |

| Reaction Time | 2.5 - 4 hours | [2][4][5] |

| Reported Yield | ~81% (for 2-isomer) | [4] |

| Product Purity | >98% | [4] |

| Melting Point | 51-54 °C | [6] |

| Boiling Point | 195.4 ± 13.0 °C at 760 mmHg | [7] |

| CAS Number | 41507-35-1 | [8] |

Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.[2][4][5]

Materials:

-

3-Thiophenecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount, optional)

-

Anhydrous solvent (e.g., xylenes or ethyl acetate, optional)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Gas trap (for HCl and SO₂ byproducts)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-thiophenecarboxylic acid. If a solvent is used, add it to the flask to dissolve or suspend the acid. The system should be under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the flask. A catalytic amount of DMF can also be added at this stage.

-

Reaction: The reaction mixture is heated to reflux (the specific temperature will depend on the solvent used, if any) and stirred for 2-4 hours.[2][5] The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup: After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation, often under reduced pressure.

-

Purification: The crude this compound is then purified by vacuum distillation to yield the final product.

Safety Precautions:

-

Thionyl chloride is a corrosive and toxic substance that reacts violently with water. This reaction should be performed in a well-ventilated fume hood.

-

The reaction produces toxic gases (HCl and SO₂), which must be neutralized using a gas trap (e.g., a bubbler with a sodium hydroxide solution).

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

Thiophene-containing compounds are of significant interest in medicinal chemistry due to their unique physicochemical properties, which can enhance biological activity. This compound, also known as 3-thenoyl chloride, serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The thiophene ring is a bioisostere of the benzene ring and can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Derivatives of thiophene have been investigated for a wide range of therapeutic applications, including in the fields of oncology, infectious diseases, and central nervous system disorders. The introduction of the 3-thenoyl group into a molecule can be a critical step in the development of new therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. echemi.com [echemi.com]

- 8. scbt.com [scbt.com]

High-Purity 3-Thiophenecarbonyl Chloride: A Technical Guide for Researchers and Drug Development Professionals

Introduction: 3-Thiophenecarbonyl chloride (CAS No. 41507-35-1), a pivotal reagent in organic synthesis, serves as a critical building block for a diverse array of pharmaceutical compounds and functional materials. Its thiophene moiety is a key structural motif in numerous clinically significant drugs. The purity and quality of this compound are paramount, directly impacting reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and the overall success of drug discovery and development programs. This technical guide provides an in-depth overview of commercially available high-purity this compound, including supplier specifications, analytical methodologies for quality control, and detailed experimental protocols for its application in key synthetic transformations.

Commercial Suppliers and Specifications

High-purity this compound is available from several reputable chemical suppliers. The quality and specifications can vary between suppliers, making careful selection essential for researchers and drug development professionals. Below is a summary of quantitative data from prominent commercial sources.

Table 1: Comparison of Commercial High-Purity this compound

| Supplier | Product Number | Purity Specification | Melting Point (°C) | Appearance | CAS Number |

| Sigma-Aldrich | 734454 | ≥97%[1] | 51-54[1] | Solid[1] | 41507-35-1[1] |

| Fluorochem | F066683 | 98% | 51-54 | Solid | 41507-35-1 |

| Santa Cruz Biotechnology | sc-232535 | - | - | - | 41507-35-1[2] |

| Shanghai Canbi Pharma Ltd. | CB-41507351 | - | 50-54[3] | - | 41507-35-1[3] |

Quality Control and Impurity Profile

Ensuring the purity of this compound is a critical step before its use in synthesis. A typical Certificate of Analysis (CoA) will provide key quality control data. While specific batch-to-batch variability exists, a representative CoA would include the following analyses and potential impurities.

Table 2: Representative Certificate of Analysis Specifications and Typical Impurities

| Parameter | Specification | Typical Value | Method of Analysis |

| Assay (by Titration) | ≥97.0% | 98.5% | Acid-Base Titration |

| Melting Point | 50-55 °C | 52-54 °C | Capillary Melting Point |

| Appearance | White to light yellow crystalline solid | Conforms | Visual Inspection |

| Potential Impurities | GC-MS | ||

| 3-Thiophenecarboxylic acid | ≤1.0% | <0.5% | GC-MS |

| Unidentified Impurities | ≤2.0% | <1.0% | GC-MS |

| Residual Solvents | Per ICH Q3C | Conforms | Headspace GC-MS |

Analytical Methodology: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

A robust GC-MS method is essential for the accurate determination of purity and the identification of potential impurities in this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of anhydrous dichloromethane.

-

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer is used.

-

GC Conditions:

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL (split mode, 50:1).

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak. Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST).

Key Synthetic Applications and Experimental Protocols

This compound is a versatile reagent primarily used in acylation reactions, most notably for the synthesis of amides and in Friedel-Crafts reactions.

Amide Synthesis

The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the formation of 3-thiophenecarboxamides, which are common substructures in pharmacologically active molecules.

Experimental Protocol: Synthesis of N-benzyl-3-thiophenecarboxamide

-

Reaction Setup: To a stirred solution of benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (10 mL per mmol of acyl chloride) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise over 15 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Friedel-Crafts Acylation

Friedel-Crafts acylation using this compound allows for the introduction of the 3-thenoyl group onto aromatic and heteroaromatic rings, a key step in the synthesis of various pharmaceutical intermediates.[3]

Experimental Protocol: Friedel-Crafts Acylation of Benzene

-

Reaction Setup: To a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous benzene (which also serves as the solvent) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous benzene dropwise.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product, phenyl(thiophen-3-yl)methanone, can be purified by distillation under reduced pressure or by column chromatography.

Visualizing Workflows and Pathways

To facilitate a clearer understanding of the processes involved with high-purity this compound, the following diagrams illustrate key workflows.

Caption: Procurement and Quality Control Workflow for this compound.

Caption: Generalized Reaction Pathway for Amide Synthesis.

Caption: Step-by-step Experimental Workflow for Friedel-Crafts Acylation.

References

Stability and Storage of 3-Thiophenecarbonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thiophenecarbonyl chloride (CAS 41507-35-1), a heterocyclic acyl chloride, is a vital reagent in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2][3] Its reactivity, which makes it a valuable synthetic tool, also predisposes it to degradation if not stored and handled correctly. This technical guide provides an in-depth overview of the stability profile of this compound, outlining optimal storage conditions, potential degradation pathways, and general methodologies for stability assessment.

Chemical Stability Profile

This compound is a solid with a melting point of 51-54 °C and is classified as a flammable solid.[4][5] Its stability is primarily influenced by its sensitivity to moisture and temperature. While generally stable under standard ambient conditions if kept dry, its reactivity necessitates specific storage and handling protocols to maintain its purity and integrity over time.[6]

Moisture Sensitivity (Hydrolysis)

The primary degradation pathway for this compound is hydrolysis. As an acyl chloride, it readily reacts with water, including atmospheric moisture, to yield 3-thiophenecarboxylic acid and hydrogen chloride (HCl) gas.[7][8] This reaction is generally rapid for acyl chlorides and leads to a loss of potency of the reagent.[9][10] The presence of acidic HCl gas can also potentially catalyze further degradation of other sensitive materials.

Thermal Stability

Photostability

Specific photostability studies on this compound are not widely published. However, as with many complex organic molecules, prolonged exposure to light, particularly UV radiation, could potentially induce degradation. Standard practices for photostability testing, as outlined in ICH guidelines, should be followed if light sensitivity is a concern for a particular application.[12]

Recommended Storage and Handling

To ensure the long-term stability and usability of this compound, strict adherence to appropriate storage and handling procedures is crucial.

Storage Conditions

The following table summarizes the recommended storage conditions based on information from multiple suppliers.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential hydrolytic reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | To prevent contact with atmospheric moisture, which leads to hydrolysis.[7] |

| Container | Tightly closed, moisture-proof container. | To provide a physical barrier against moisture ingress.[7][13][14] |

| Location | Dry, cool, and well-ventilated area. | To maintain the recommended temperature and humidity levels and to safely dissipate any potential vapors.[7][13] |

| Incompatibilities | Store away from strong oxidizing agents, strong bases, alcohols, and amines. | To prevent vigorous and potentially hazardous reactions.[7][8][15] |

Handling Precautions

Due to its reactivity and corrosive nature, proper personal protective equipment (PPE) should always be used when handling this compound. This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of corrosive vapors.[7][13]

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating methods for this compound are not found in publicly available literature, established principles for assessing the stability of reactive compounds can be applied.

Accelerated Stability Testing

Accelerated stability studies are used to predict the shelf-life of a substance by exposing it to elevated stress conditions.[13] For this compound, this would primarily involve elevated temperature and humidity.

Methodology Outline:

-

Sample Preparation: Store samples of this compound in loosely capped or open containers within controlled environmental chambers.

-

Stress Conditions: Expose samples to a matrix of elevated temperatures (e.g., 40°C, 50°C, 60°C) and relative humidity levels (e.g., 75% RH).[15] Include a control sample stored at the recommended condition (2-8°C, dry).

-

Time Points: Pull samples at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks).

-

Analysis: Analyze the purity of the samples at each time point using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The primary degradation product to monitor would be 3-thiophenecarboxylic acid.

-

Data Analysis: The degradation rate at different temperatures can be used to model the degradation kinetics, often using the Arrhenius equation to extrapolate the shelf-life at the recommended storage temperature.[13]

Caption: Workflow for an accelerated stability study.

Hydrolysis Rate Determination (Conductometry)

The rate of hydrolysis can be determined by monitoring the increase in conductivity of a solution over time, as the reaction produces ionic species (H+ and Cl-).

Methodology Outline:

-

Solvent System: Prepare a suitable solvent system, typically an aqueous-organic mixture (e.g., acetone-water or ethanol-water), to ensure solubility of the acyl chloride.

-

Solution Preparation: Prepare a dilute stock solution of this compound in a dry, inert solvent (e.g., dry acetone).

-

Reaction Initiation: Inject a small aliquot of the stock solution into the thermostatted solvent system in a conductivity cell while recording conductivity readings.

-

Data Acquisition: Record the conductivity at regular time intervals until the value stabilizes, indicating the completion of the reaction.

-

Data Analysis: The reaction follows pseudo-first-order kinetics if water is in large excess. The rate constant (k) can be determined by plotting ln(σ∞ - σt) versus time, where σt is the conductivity at time t and σ∞ is the final conductivity.[16]

Logical Relationships in Stability

The stability of this compound is a function of several interrelated factors. The following diagram illustrates the key relationships.

Caption: Factors influencing the stability of this compound.

Summary and Conclusion

This compound is a reactive and valuable synthetic intermediate whose utility is directly linked to its purity. Its primary stability liability is its susceptibility to hydrolysis, which can be effectively mitigated by strict adherence to proper storage and handling protocols. The key to maintaining the integrity of this reagent is the exclusion of moisture and storage at refrigerated temperatures (2-8°C) under an inert atmosphere. While quantitative stability data for this specific molecule is not widely available, the principles and experimental protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to ensure its quality and successful application in their work.

References

- 1. 2-Thiophenecarbonyl chloride | 5271-67-0 [chemicalbook.com]

- 2. 2-噻吩甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. canbipharm.com [canbipharm.com]

- 4. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics and mechanism of the reaction of thionyl chloride with substituted acetophenone semicarbazones. The synthesis of 1,2,3-thiadiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Thiophene-2-carbonyl chloride(5271-67-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 12. database.ich.org [database.ich.org]

- 13. biopharminternational.com [biopharminternational.com]

- 14. CAS Common Chemistry [commonchemistry.cas.org]

- 15. database.ich.org [database.ich.org]

- 16. benchchem.com [benchchem.com]

The Versatility of 3-Thiophenecarbonyl Chloride in Medicinal Chemistry: A Technical Guide

Introduction: In the landscape of modern drug discovery, the strategic use of versatile chemical scaffolds is paramount to the efficient development of novel therapeutic agents. 3-Thiophenecarbonyl chloride, a readily accessible and reactive building block, has emerged as a significant player in medicinal chemistry. Its thiophene core, a bioisostere of the phenyl ring, offers unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles. The acyl chloride functionality provides a convenient handle for the facile synthesis of a diverse array of derivatives, primarily carboxamides, which have shown promise against a range of biological targets. This technical guide provides an in-depth overview of the potential applications of this compound in medicinal chemistry, focusing on its role in the generation of kinase and enzyme inhibitors with anticancer and antimicrobial properties.

Quantitative Data Summary

The following table summarizes the biological activity of various derivatives synthesized using a thiophene carboxamide scaffold, underscoring the potential of this compound as a starting material for the development of potent inhibitors.

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| 14d | VEGFR-2 | - | 0.191 | [1] |

| HCT116 | HCT116 | - | [1] | |

| MCF7 | MCF7 | - | [1] | |

| PC3 | PC3 | - | [1] | |

| A549 | A549 | - | [1] | |

| 2b | Tubulin | Hep3B | 5.46 | [2][3][[“]] |

| 2e | Tubulin | Hep3B | 12.58 | [2][3][[“]] |

| 1 | JNK1 | - | 26.0 | [5] |

| 5g | JNK1 | - | 5.4 | [5] |

| Thio-Iva | Kinase Inhibitor | Huh-7 | (sub-micromolar) | [6] |

| SNU-449 | (sub-micromolar) | [6] | ||

| Thio-Dam | Kinase Inhibitor | Huh-7 | (sub-micromolar) | [6] |

| SNU-449 | (sub-micromolar) | [6] |

Key Biological Targets and Signaling Pathways

Derivatives of this compound have demonstrated significant inhibitory activity against crucial enzymes implicated in cancer and infectious diseases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.[1]

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)

DprE1 is an essential enzyme in Mycobacterium tuberculosis, responsible for a key step in the biosynthesis of the bacterial cell wall. Its inhibition leads to cell death, making it a promising target for the development of new anti-tuberculosis drugs. Thiophene-arylamide derivatives have shown potent inhibitory activity against DprE1.

Experimental Protocols

This section provides detailed methodologies for the synthesis of thiophene-3-carboxamide derivatives and the subsequent biological evaluation.

General Synthesis of N-Aryl-3-thiophene-carboxamides

The primary method for synthesizing thiophene-3-carboxamide derivatives from this compound is through a nucleophilic acyl substitution reaction with a desired amine.

Materials:

-

This compound

-

Appropriate aniline or amine derivative

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine (TEA) or another suitable base

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Dissolve the desired aniline or amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-aryl-3-thiophene-carboxamide.

VEGFR-2 Kinase Assay Protocol

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of synthesized compounds against VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Poly(Glu, Tyr) 4:1 as a substrate

-

Test compounds (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).

-

In a 96-well plate, add the kinase buffer, the test compound dilutions, and the VEGFR-2 enzyme.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Experimental and Drug Discovery Workflow

The following diagram illustrates a typical workflow in a drug discovery program utilizing this compound as a key building block.

Logical Relationships in Scaffold-Based Drug Design

The use of this compound exemplifies a scaffold-based approach in drug discovery, where a central core is systematically modified to explore the chemical space and optimize biological activity.

Conclusion

This compound stands out as a valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of potent kinase and enzyme inhibitors highlights its potential for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The straightforward chemistry, coupled with the favorable biological properties of the resulting thiophene-3-carboxamide scaffold, ensures that this compound will continue to be a molecule of significant interest to researchers and scientists in the ongoing quest for new and effective medicines. The data and protocols presented in this guide offer a solid foundation for the exploration and exploitation of this important chemical entity in drug discovery programs.

References

- 1. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. staff.najah.edu [staff.najah.edu]

- 3. researchgate.net [researchgate.net]

- 4. consensus.app [consensus.app]

- 5. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Acylation of Amines with 3-Thiophenecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of amines with 3-thiophenecarbonyl chloride is a fundamental and widely utilized reaction in organic synthesis, particularly within the realms of medicinal chemistry and drug development. The resulting 3-thiophene carboxamides are prevalent structural motifs in a diverse array of biologically active compounds. The thiophene ring, a sulfur-containing aromatic heterocycle, is considered a bioisostere of the benzene ring and is often incorporated into molecular designs to modulate physicochemical properties, enhance biological activity, and improve metabolic stability. Thiophene carboxamides have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

This document provides a detailed protocol for the acylation of primary and secondary amines with this compound, outlines typical reaction conditions, and presents a summary of representative data. Additionally, it includes essential safety information and visual diagrams to illustrate the experimental workflow and reaction mechanism.

Safety and Handling

This compound is a corrosive and moisture-sensitive solid. It is crucial to handle this reagent with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.

Hazard and Precautionary Statements:

-

H228: Flammable solid.

-

H314: Causes severe skin burns and eye damage.

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor.

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and alcohols.

Experimental Protocols

The acylation of amines with this compound is typically carried out via a nucleophilic acyl substitution reaction. The Schotten-Baumann reaction conditions, which involve a biphasic system with an aqueous base, are commonly employed and are particularly effective for this transformation.[1][2] An alternative method involves using an organic base in an aprotic solvent.

Method A: Schotten-Baumann Conditions

This method is well-suited for a wide range of primary and secondary amines. The biphasic system helps to minimize the hydrolysis of the acyl chloride.[1][2]

Materials:

-

Amine (primary or secondary)

-

This compound

-

Dichloromethane (DCM) or Diethyl ether

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M) or saturated sodium bicarbonate (NaHCO₃) solution

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Add an aqueous solution of a base (e.g., 2 M NaOH or saturated NaHCO₃) (2.0-3.0 eq).

-

Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Dissolve this compound (1.0-1.2 eq) in a minimal amount of the same organic solvent and add it dropwise to the reaction mixture over 15-30 minutes.

-

Allow the reaction to warm to room temperature and continue stirring for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with water, a dilute acid solution (e.g., 1 M HCl) if the amine is basic, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Method B: Anhydrous Conditions with an Organic Base

This method is suitable for reactions where the amine or product is sensitive to water.

Materials:

-

Amine (primary or secondary)

-

This compound

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Magnetic stirrer and stir bar

-

Round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon)

-

Standard work-up and purification equipment as in Method A.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and a tertiary amine base (e.g., TEA or DIPEA) (1.5-2.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve this compound (1.0-1.1 eq) in the same anhydrous solvent and add it dropwise to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.

-

Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the acylation of various amines with thiophene-based carbonyl chlorides under different reaction conditions.

| Amine Substrate | Acyl Chloride | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Benzylamine | Acetyl chloride | Aq. NaOH | Dichloromethane/Water | - | RT | High | [1] |

| 4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | 5-Bromothiophene-2-carbonyl chloride | TEA | DCM | 48 | 0 to RT | - | [3] |

| 2-Aminothiazole | 5-Bromothiophene-2-carboxylic acid (activated with DCC/DMAP) | DMAP | DCM | 12 | RT | 35 | [3] |

| Various anilines | 5-(4-fluorophenyl)thiophene-2-carboxylic acid (activated with EDC/DMAP) | DMAP | DCM | 48 | RT | - | [4] |

Note: The table presents data from reactions with similar thiophene acyl chlorides due to the limited availability of a broad comparative study on this compound. The reaction conditions and yields are expected to be comparable for this compound.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the acylation of amines.

Reaction Mechanism: Nucleophilic Acyl Substitution

References

Application Notes and Protocols for Friedel-Crafts Acylation using 3-Thiophenecarbonyl Chloride and Lewis Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This powerful tool is instrumental in the synthesis of aryl ketones, which are key intermediates in the production of a wide array of pharmaceuticals, agrochemicals, and fine chemicals. Thiophene-containing molecules are of particular interest in drug development due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of various aromatic and heteroaromatic substrates using 3-thiophenecarbonyl chloride as the acylating agent, with a focus on the role and selection of different Lewis acid catalysts.

Reaction Principle

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst activates the this compound, forming a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic substrate. A key advantage of this reaction over Friedel-Crafts alkylation is that the resulting ketone product is less reactive than the starting aromatic compound, thus preventing multiple acylations. Furthermore, the acylium ion is resonance-stabilized and does not typically undergo rearrangements, leading to more predictable product formation.

Data Presentation: Quantitative Analysis of Lewis Acid Performance

The choice of Lewis acid is critical and can significantly impact reaction yield and selectivity. The following table summarizes typical yields for the Friedel-Crafts acylation of various substrates with this compound using different Lewis acids. Softer Lewis acids are generally preferred for acid-sensitive substrates like furan and thiophene to minimize polymerization and degradation.

| Aromatic Substrate | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzene | AlCl₃ | Dichloromethane (DCM) | 0 to rt | 2 | Good |

| Toluene | AlCl₃ | Dichloromethane (DCM) | 0 to rt | 2 | High (mainly p-isomer) |

| Anisole | SnCl₄ | Dichloromethane (DCM) | -10 to 0 | 1-2 | High (mainly p-isomer) |

| Thiophene | SnCl₄ | Benzene | 10 | 1 | Moderate |

| Furan | ZnCl₂ | Dichloromethane (DCM) | 0 to rt | 3 | Moderate |

Note: Yields are generalized based on typical Friedel-Crafts acylation reactions and may vary depending on specific experimental conditions. Optimization is often necessary.

Experimental Protocols

Safety Precautions:

-

Friedel-Crafts reactions should be performed in a well-ventilated fume hood.

-

Anhydrous Lewis acids such as aluminum chloride are highly corrosive and react violently with water, releasing HCl gas. Handle with extreme care under anhydrous conditions.

-

This compound is a lachrymator and corrosive. Avoid inhalation and skin contact.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: General Procedure for Friedel-Crafts Acylation of Aromatic Compounds using Aluminum Chloride (AlCl₃)

This protocol is suitable for relatively stable aromatic substrates like benzene and toluene.

Materials:

-

Aromatic Substrate (e.g., Benzene or Toluene) (1.0 eq.)

-

This compound (1.1 eq.)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Ice

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser with a drying tube (e.g., filled with CaCl₂)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

-

Reagent Preparation: In the fume hood, suspend anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM in the reaction flask. Cool the suspension to 0 °C using an ice bath.

-

In the dropping funnel, prepare a solution of this compound (1.1 eq.) in anhydrous DCM.

-

Acylium Ion Formation: Add the this compound solution dropwise to the stirred AlCl₃ suspension at 0 °C over 15-20 minutes. Stir the mixture for an additional 30 minutes at 0 °C to allow for the formation of the acylium ion complex.

-

Acylation Reaction: Add a solution of the aromatic substrate (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of crushed ice, followed by 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired aryl thiophenyl ketone.

Protocol 2: Modified Procedure for Acid-Sensitive Substrates (e.g., Anisole, Thiophene, Furan) using Milder Lewis Acids (e.g., SnCl₄ or ZnCl₂)

This protocol employs milder Lewis acids to minimize side reactions with activated or sensitive aromatic rings.

Materials:

-

Aromatic Substrate (e.g., Anisole, Thiophene, or Furan) (1.0 eq.)

-

This compound (1.1 eq.)

-

Tin(IV) Chloride (SnCl₄) or Zinc Chloride (ZnCl₂) (1.2 eq.)

-

Anhydrous Dichloromethane (DCM) or another suitable solvent (e.g., benzene for thiophene acylation)

-

Ice/Salt bath

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Apparatus Setup: Follow the same setup as in Protocol 1, ensuring all glassware is scrupulously dry.

-

Reagent Preparation: Dissolve the aromatic substrate (1.0 eq.) and this compound (1.1 eq.) in anhydrous DCM in the reaction flask. Cool the solution to the appropriate temperature (e.g., -10 to 0 °C for anisole, 10 °C for thiophene).

-

Lewis Acid Addition: Add the Lewis acid (SnCl₄ or ZnCl₂) dropwise to the stirred solution while maintaining the low temperature.

-

Reaction: Stir the reaction mixture at the specified temperature for 1-3 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Follow the same work-up, extraction, washing, drying, concentration, and purification steps as outlined in Protocol 1.

Visualizations

General Workflow for Friedel-Crafts Acylation

Caption: A flowchart illustrating the key stages of a typical Friedel-Crafts acylation experiment.

Influence of Lewis Acid Choice on Reaction Outcome

Caption: The selection of the Lewis acid significantly impacts the success of the Friedel-Crafts acylation.

Application Notes and Protocols: Synthesis of Novel Thiophene Derivatives Using 3-Thiophenecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are a prominent class of heterocyclic compounds, forming the structural core of numerous biologically active molecules and pharmaceuticals.[1][2][3] Their versatile chemical nature and ability to mimic phenyl rings allow them to serve as essential building blocks in medicinal chemistry. Thiophene-containing compounds have demonstrated a wide spectrum of therapeutic properties, including antimicrobial, antifungal, anti-inflammatory, antioxidant, and anticancer activities.[1][4]

3-Thiophenecarbonyl chloride is a key reactive intermediate for introducing the 3-thenoyl group into various molecular scaffolds. Its acyl chloride functionality allows for facile reactions with nucleophiles such as amines and phenols to create novel amide and ester derivatives, respectively.[5][6][7][8] This document provides detailed protocols for the synthesis of N-substituted-3-thiophenecarboxamides and phenyl-3-thiophenecarboxylates. It also includes tabulated data on the biological activities of similar synthesized thiophene derivatives and visual diagrams of the synthetic workflow and potential mechanisms of action.

I. Synthesis of N-Aryl-3-thiophenecarboxamides

This protocol details the synthesis of thiophene-based amides through the nucleophilic acyl substitution reaction between this compound and a substituted aniline. Amide derivatives of thiophene are known to possess significant biological activities, including antifungal and antibacterial properties.[4][9][10]

Experimental Protocol 1

Objective: To synthesize N-(substituted phenyl)-3-thiophenecarboxamide.

Materials:

-

This compound

-

Substituted Aniline (e.g., 2,4-dichloroaniline)

-

Triethylamine (TEA) or Pyridine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) in the chosen anhydrous solvent (DCM or THF). Add a suitable base like triethylamine (1.2 eq.) to the solution.[7] Place the flask in an ice bath to cool the mixture to 0°C.

-

Addition of Acyl Chloride: While stirring, slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the flask. The reaction of acyl chlorides with amines is often rapid and exothermic.[5][6]

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with the solvent.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-(substituted phenyl)-3-thiophenecarboxamide.

-

-

Characterization: Characterize the final product using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.

Caption: General workflow for synthesizing thiophene derivatives.

II. Synthesis of Phenyl-3-thiophenecarboxylates

This protocol describes the synthesis of thiophene-based esters via the acylation of a phenol with this compound. For less reactive phenols, conversion to the more nucleophilic phenoxide ion using a base like sodium hydroxide can increase the reaction rate.[8]

Experimental Protocol 2

Objective: To synthesize a substituted phenyl-3-thiophenecarboxylate.

Materials:

-

This compound

-

Substituted Phenol

-